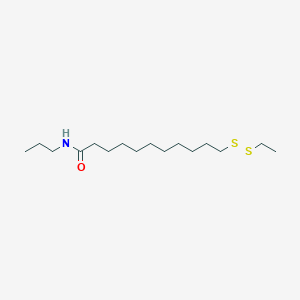
11-(Ethyldisulfanyl)-N-propylundecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Ethyldisulfanyl)-N-propylundecanamide is an organic compound characterized by the presence of an ethyldisulfanyl group and a propylundecanamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Ethyldisulfanyl)-N-propylundecanamide typically involves the reaction of an appropriate amine with an ethyldisulfanyl-containing precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
11-(Ethyldisulfanyl)-N-propylundecanamide can undergo several types of chemical reactions, including:
Oxidation: The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine or carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyldisulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
11-(Ethyldisulfanyl)-N-propylundecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving disulfide bonds.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 11-(Ethyldisulfanyl)-N-propylundecanamide involves its interaction with molecular targets, such as enzymes or receptors, through its ethyldisulfanyl and amide groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit or activate specific enzymes, thereby influencing metabolic processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-(Methyldisulfanyl)-N-propylundecanamide
- 11-(Butyldisulfanyl)-N-propylundecanamide
- 11-(Ethyldisulfanyl)-N-butylundecanamide
Uniqueness
11-(Ethyldisulfanyl)-N-propylundecanamide is unique due to its specific ethyldisulfanyl group, which imparts distinct chemical properties compared to similar compounds
Eigenschaften
CAS-Nummer |
575455-21-9 |
|---|---|
Molekularformel |
C16H33NOS2 |
Molekulargewicht |
319.6 g/mol |
IUPAC-Name |
11-(ethyldisulfanyl)-N-propylundecanamide |
InChI |
InChI=1S/C16H33NOS2/c1-3-14-17-16(18)13-11-9-7-5-6-8-10-12-15-20-19-4-2/h3-15H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
OQDDNLYKKQSWLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CCCCCCCCCCSSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


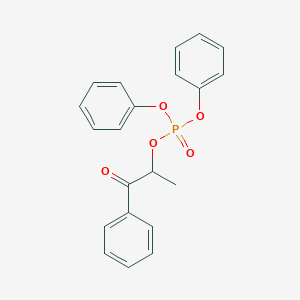
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)

![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)

![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
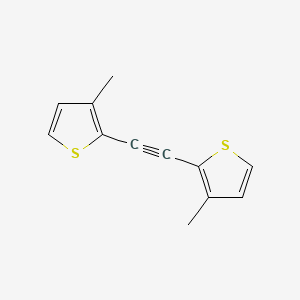
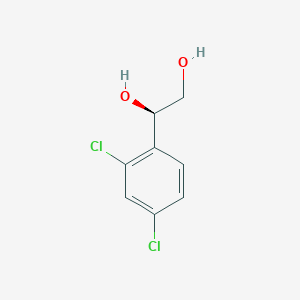

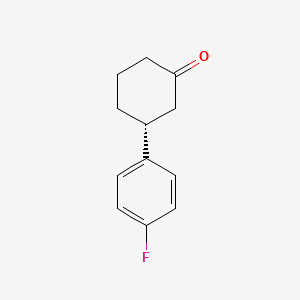
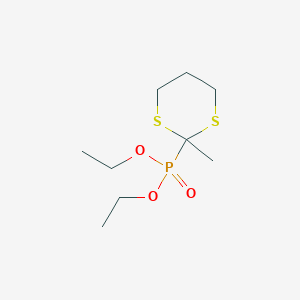
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
